2,5-Dimethoxycinnamic acid

Übersicht

Beschreibung

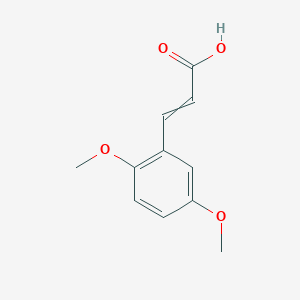

2,5-Dimethoxycinnamic acid is an organic compound with the molecular formula C11H12O4. It is a derivative of cinnamic acid, characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 5 positions. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,5-Dimethoxycinnamic acid can be synthesized through several methods. One common synthetic route involves the condensation of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of pyridine and piperidine. The reaction mixture is refluxed at 90°C for 2 hours, followed by cooling and acidification with hydrochloric acid to precipitate the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of dipotassium peroxodisulfate and palladium diacetate as catalysts in a solvent mixture of 1,4-dioxane and acetic acid. The reaction is carried out at 80°C for 24 hours, followed by purification through column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dimethoxycinnamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antioxidant Activity

Research indicates that DMCA possesses significant antioxidant properties. It can scavenge free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. Studies suggest that DMCA's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

2. Anti-inflammatory Effects

DMCA has shown promise in reducing inflammation. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

3. Antimicrobial Properties

Recent studies have explored DMCA's antimicrobial effects against various pathogens. It has been found effective against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .

Biochemical Applications

1. Enzyme Inhibition

DMCA has been investigated as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting cytochrome P450 enzymes, which play a crucial role in drug metabolism. This property could be leveraged to enhance the efficacy of certain pharmaceuticals by modulating their metabolic rates .

2. Quorum Sensing Inhibition

Recent findings suggest that DMCA may disrupt quorum sensing mechanisms in bacteria, which are critical for biofilm formation and virulence. By inhibiting these signaling pathways, DMCA could reduce the pathogenicity of bacteria such as Chromobacterium violaceum, opening avenues for novel antibacterial therapies .

Material Science Applications

1. Polymer Chemistry

DMCA's unique structure allows it to be incorporated into polymer matrices, enhancing their properties. Research has shown that incorporating DMCA into polymers can improve thermal stability and mechanical strength, making it useful in creating advanced materials for industrial applications .

2. Photovoltaic Applications

The compound has also been studied for its potential use in organic photovoltaic devices due to its light-absorbing properties. Its incorporation into photovoltaic cells could enhance their efficiency by improving light absorption .

Case Study 1: Antioxidant Properties

A study conducted on the antioxidant capacity of DMCA demonstrated that it effectively reduced oxidative stress markers in cell cultures exposed to hydrogen peroxide. The results indicated a significant decrease in lipid peroxidation levels compared to control groups, highlighting its potential as a protective agent against oxidative damage .

Case Study 2: Antimicrobial Efficacy

In a series of experiments assessing the antimicrobial efficacy of DMCA against Escherichia coli and Staphylococcus aureus, the compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics. This suggests that DMCA could serve as a lead compound for developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 2,5-dimethoxycinnamic acid involves its interaction with specific molecular targets and pathways:

Antioxidant Activity: It acts by scavenging free radicals and reducing oxidative stress.

Quorum Sensing Inhibition: It disrupts the quorum sensing system in bacteria by binding to the CviR receptor, thereby inhibiting the expression of quorum sensing-related genes.

Anticancer Activity: It induces apoptosis and inhibits cell proliferation by modulating various signaling pathways.

Vergleich Mit ähnlichen Verbindungen

2,5-Dimethoxycinnamic acid can be compared with other cinnamic acid derivatives such as:

- Caffeic Acid

- Ferulic Acid

- Sinapic Acid

- 3,4-Dimethoxycinnamic Acid

Uniqueness:

- Methoxy Groups: The presence of methoxy groups at the 2 and 5 positions distinguishes it from other derivatives, influencing its chemical reactivity and biological activity .

- Applications: Its specific applications in quorum sensing inhibition and anticancer research highlight its unique properties compared to other cinnamic acid derivatives .

By understanding the detailed aspects of this compound, researchers can further explore its potential in various fields and develop new applications based on its unique chemical properties.

Biologische Aktivität

2,5-Dimethoxycinnamic acid (DMCA) is a methoxylated derivative of cinnamic acid, which has garnered attention due to its diverse biological activities. This compound exhibits significant potential in the fields of medicine and nutrition, primarily due to its antioxidant, anti-inflammatory, antidiabetic, and hepatoprotective properties. This article synthesizes findings from various studies to illustrate the biological activity of DMCA.

- Molecular Formula : CHO

- Molecular Weight : 208.21 g/mol

- CAS Number : 10538-51-9

- Melting Point : 148 - 150 °C

The biological activity of DMCA is largely attributed to its chemical structure, particularly the presence of methoxy groups at the 2 and 5 positions on the aromatic ring. These modifications enhance its ability to interact with biological membranes and enzymes.

Antioxidant Activity

DMCA demonstrates strong antioxidant properties, which are critical for neutralizing free radicals and preventing oxidative stress. The antioxidant mechanisms include:

- Scavenging free radicals.

- Inhibiting lipid peroxidation.

- Chelating metal ions that catalyze oxidation.

1. Antidiabetic Effects

Research indicates that DMCA possesses significant antidiabetic properties. A study highlighted that DMCA enhances insulin secretion and improves pancreatic β-cell function. The compound also inhibits gluconeogenesis in the liver and delays carbohydrate digestion, contributing to its overall antidiabetic effect.

| Activity | Model | Dose | Mechanism |

|---|---|---|---|

| Antidiabetic | INS-1 cell line | 100 μM | Insulin secretion enhancement |

2. Hepatoprotective Properties

DMCA has been shown to protect liver cells from damage induced by toxic agents such as carbon tetrachloride (CCl). In vitro studies using rat hepatocytes demonstrated that DMCA significantly reduces liver enzyme levels indicative of hepatotoxicity.

| Activity | Model | Dose | Mechanism |

|---|---|---|---|

| Hepatoprotective | Rat hepatocytes | 1-5 μM | Increased GSH levels, decreased ALT and AST levels |

3. Anti-inflammatory Effects

The compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators, which may be beneficial in treating conditions associated with chronic inflammation.

Case Studies

Case Study 1: Antidiabetic Activity

In a controlled study on diabetic rats treated with DMCA, researchers observed a significant reduction in blood glucose levels compared to the control group. The study concluded that DMCA not only improved insulin sensitivity but also enhanced overall metabolic profiles.

Case Study 2: Hepatoprotective Effects

Another study focused on the hepatoprotective effects of DMCA in mice exposed to ethanol-induced liver injury. Results showed a marked decrease in liver enzyme levels and improved histological features in treated animals compared to untreated controls.

Eigenschaften

IUPAC Name |

(E)-3-(2,5-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQWWJZORKTMIZ-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10538-51-9, 38489-74-6 | |

| Record name | 2',5'-Dimethoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)-, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',5'-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2,5-Dimethoxycinnamic acid influence its ability to form complexes with metals?

A1: The presence of carboxylic acid and methoxy groups in this compound enables it to act as a ligand in metal complexes. [] Research shows that it can form ternary complexes with copper(II) and phenanthroline derivatives. [] The carboxylic acid group can coordinate to the metal center in either a monodentate or bidentate fashion, while the methoxy groups provide additional points of interaction, influencing the geometry and stability of the resulting complex. []

Q2: Can this compound influence the heat stability of milk?

A2: Unlike some phenolic compounds that can affect milk stability, research indicates that this compound, along with its structural analog 3,4-dimethoxycinnamic acid, does not significantly impact the heat stability of either milk or concentrated milk. [] This suggests that the specific arrangement of functional groups in this compound might not interfere with the delicate balance of protein interactions responsible for heat stability in milk.

Q3: Does the presence of nitro groups in cinnamic acid derivatives affect their crystal packing compared to this compound?

A3: Yes, the introduction of nitro groups, as seen in 3,5-dinitrocinnamic acid, significantly alters the crystal packing compared to this compound. [] While 3,5-dinitrocinnamic acid exhibits an unusual crystal structure dictated by C–H ⋯ O hydrogen bonds, a 1:1 molecular complex of 3,5-dinitrocinnamic acid with this compound displays photoreactivity in the solid state. [] This highlights how subtle changes in molecular structure can lead to different intermolecular interactions and solid-state behavior.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.